molecular formula C6H15O6P B13799073 Tetrakis(hydroxymethyl)phosphonium acetate CAS No. 7580-37-2

Tetrakis(hydroxymethyl)phosphonium acetate

Cat. No.: B13799073
CAS No.: 7580-37-2
M. Wt: 214.15 g/mol
InChI Key: VELJAQNIUXJKSV-UHFFFAOYSA-M
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry involves the study of organic compounds containing phosphorus, a field that encompasses a vast array of structures with diverse oxidation states and coordination numbers. wikipedia.org Among these, phosphonium (B103445) salts, characterized by the general formula [PR₄⁺]X⁻, represent a significant class of phosphorus(V) compounds. wikipedia.org In these salts, the phosphorus atom is tetrahedrally coordinated.

Tetrakis(hydroxymethyl)phosphonium (B1206150) acetate (B1210297) belongs to this class, with the phosphorus atom bonded to four hydroxymethyl (-CH₂OH) groups. The parent cation, tetrakis(hydroxymethyl)phosphonium, [P(CH₂OH)₄]⁺, is a cornerstone of several industrial applications, primarily due to the reactivity of its hydroxymethyl groups. wikipedia.org THPA is one specific salt of this cation, where the positive charge of the phosphonium center is balanced by a negatively charged acetate anion (CH₃COO⁻). The general synthesis for these salts involves the reaction of phosphine (B1218219) (PH₃) with formaldehyde (B43269) (CH₂O) in the presence of a corresponding acid. nih.govnih.gov For THPA, this would be acetic acid. The properties and reactivity of THPA are therefore a function of both the shared phosphonium cation and the specific acetate counter-ion.

Properties of the Tetrakis(hydroxymethyl)phosphonium Cation
PropertyDescription
Chemical Formula[P(CH₂OH)₄]⁺
ClassOrganophosphorus(V), Quaternary Phosphonium Salt
Core AtomPhosphorus (P)
Coordination GeometryTetrahedral
Functional GroupsFour hydroxymethyl (-CH₂OH) groups

Historical Development of THPA Research Pathways

The research and commercial development of tetrakis(hydroxymethyl)phosphonium salts began in the mid-20th century, primarily driven by the need for effective flame retardants for textiles. Tetrakis(hydroxymethyl)phosphonium salts have been produced for commercial use since the 1950s, with the chloride salt (THPC) being the first to be introduced in 1953. nih.gov These compounds were found to be highly effective for producing crease-resistant and flame-retardant finishes on cotton and other cellulosic fabrics. nih.govwho.int

The research pathway for the acetate salt is less prominent than that of its chloride and sulfate (B86663) counterparts. THPA appeared in the literature and commercial space primarily as a mixed salt, Tetrakis(hydroxymethyl)phosphonium acetate/phosphate (B84403) (THPA/P). nih.govinchem.org This mixed salt was used in the formulation of flame-retardant finishes, but it never became a major commercial product in the way that THPC and later THPS did. nih.gov Research involving the THPA/P mixed salt included its evaluation as a tumor-promoting agent in a two-stage skin carcinogenicity study, where it showed weak promoting activity. who.intinchem.org Despite its limited commercial success, its inclusion in research demonstrates an exploration of different counter-ions to modulate the properties and application of the active phosphonium cation.

Fundamental Chemical Principles Governing THPA Reactivity

The reactivity of this compound is governed by the chemical behavior of the [P(CH₂OH)₄]⁺ cation, which is significantly influenced by the solution's pH. The acetate counter-ion plays a crucial role in establishing this pH.

Synthesis and pH-Dependent Equilibrium: The synthesis of tetrakis(hydroxymethyl)phosphonium salts is achieved by reacting phosphine with four equivalents of formaldehyde in an acidic medium. nih.govwikipedia.org The specific acid used determines the resulting counter-ion. While strong mineral acids are used for THPC (hydrochloric acid) and THPS (sulfuric acid), THPA would be formed using acetic acid. wikipedia.org

A critical aspect of the chemistry of these salts is the reversible, pH-dependent equilibrium between the tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺, and tris(hydroxymethyl)phosphine (B1196123) (THP), (HOCH₂)₃P, plus formaldehyde. researchgate.net

[P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + CH₂O + H⁺

In strongly acidic conditions, the equilibrium lies far to the left, favoring the stable phosphonium salt. As the pH increases (becomes less acidic or more alkaline), the equilibrium shifts to the right, releasing the more reactive species, THP. researchgate.netresearchgate.net This principle is fundamental to its application.

The acetate anion is the conjugate base of a weak acid (acetic acid), which makes aqueous solutions of THPA less acidic than those of THPC or THPS. Commercial solutions of THPA/P were reported to have a pH of approximately 5. nih.govwho.int This is significantly higher than the pH of commercial THPS solutions, which can be as low as 0.4. nih.gov This inherent difference in acidity means that at a given concentration, a THPA solution will have a higher proportion of the reactive THP available compared to a THPC or THPS solution, influencing its reactivity profile in subsequent reactions.

Reactivity in Flame Retardant Applications: The primary application researched for THP salts, including THPA/P, is in creating flame-retardant finishes for textiles. nih.gov The fundamental reaction involves curing the salt on the fabric with nitrogenous compounds, such as ammonia (B1221849) or urea (B33335). nih.govwikipedia.org The hydroxymethyl groups of the phosphonium cation (or the THP it forms in situ) condense with the amine groups of urea. wikipedia.org This process rapidly forms a durable, insoluble, cross-linked polymer that becomes fixed within the cellulose (B213188) fibers of the fabric. nih.govwikipedia.org It is this stable, phosphorus-containing polymer that imparts the flame-retardant properties to the material.

Comparison of Commercial Tetrakis(hydroxymethyl)phosphonium Salts
CompoundCommon Commercial FormReported Solution pHCommercial Significance
This compound/Phosphate (THPA/P)Aqueous solution~5Minor commercial product
Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)~80 wt% aqueous solutionAcidicHistorically significant, largely replaced by THPS
Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)~75 wt% aqueous solutionHighly acidic (~0.4)Major commercial product

Properties

CAS No.

7580-37-2

Molecular Formula

C6H15O6P

Molecular Weight

214.15 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;acetate

InChI

InChI=1S/C4H12O4P.C2H4O2/c5-1-9(2-6,3-7)4-8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/q+1;/p-1

InChI Key

VELJAQNIUXJKSV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C(O)[P+](CO)(CO)CO

Related CAS

124-64-1 (Parent)

Origin of Product

United States

Synthesis and Chemical Transformations of Tetrakis Hydroxymethyl Phosphonium Acetate

Synthetic Methodologies for Tetrakis(hydroxymethyl)phosphonium (B1206150) Salts

The synthesis of tetrakis(hydroxymethyl)phosphonium salts is primarily achieved through the reaction of phosphine (B1218219) with formaldehyde (B43269). This reaction is adaptable, allowing for the formation of various salts depending on the acidic medium employed. The most common salts produced commercially are the chloride (THPC) and the sulfate (B86663) (THPS). nih.gov

Phosphine-Formaldehyde Condensation Routes

PH₃ + 4HCHO + HA → [P(CH₂OH)₄]⁺A⁻

Where HA represents the acid providing the anion A⁻.

The process can be conducted as a direct two-step method. Initially, phosphine is reacted with an excess of formaldehyde under pressure (ranging from approximately 4 to 15 atmospheres) and at a controlled temperature (between 25°C and 70°C). This first step yields a solution of tris(hydroxymethyl)phosphine (B1196123) hemiacetal. Subsequently, this intermediate solution is treated with the appropriate acid to produce the final tetrakis(hydroxymethyl)phosphonium salt. google.com

Role of Acidic Media in Salt Formation

The choice of the acidic medium is crucial as it determines the anionic counterpart of the phosphonium (B103445) cation and can influence the reaction conditions. Strong mineral acids are commonly used for the production of the corresponding salts. For instance, the use of hydrochloric acid (HCl) leads to the formation of tetrakis(hydroxymethyl)phosphonium chloride (THPC), while sulfuric acid (H₂SO₄) yields tetrakis(hydroxymethyl)phosphonium sulfate (THPS). nih.govtandfonline.com

While strong acids like HCl and H₂SO₄ are standard, the synthesis can also be adapted for weaker acids. It has been noted that in the presence of heavy metal salt catalysts, the reaction between phosphine and formaldehyde can be catalyzed by acids weaker than hydrochloric acid, allowing for the direct synthesis of salts like phosphonium acetate (B1210297). rsc.org However, detailed procedures focusing solely on acetic acid as the primary acidic medium are less commonly documented in readily available literature. A mixed acetate/phosphate (B84403) salt of tetrakis(hydroxymethyl)phosphonium has been available commercially, produced by reacting the appropriate aqueous acid mixture. nih.gov

Derivatization Chemistry of the Hydroxymethyl Moieties

The four hydroxymethyl groups attached to the phosphorus atom in tetrakis(hydroxymethyl)phosphonium acetate are reactive sites that allow for a variety of chemical transformations. These reactions are key to the utility of this compound as a precursor in the synthesis of other important organophosphorus compounds.

Formation of Tris(hydroxymethyl)phosphine Derivatives

One of the most significant reactions of tetrakis(hydroxymethyl)phosphonium salts is their conversion to tris(hydroxymethyl)phosphine (THP). This transformation is typically achieved by treating an aqueous solution of the phosphonium salt with a base. wikipedia.org For example, the reaction of THPC with sodium hydroxide (B78521) results in the formation of THP, water, formaldehyde, and sodium chloride. wikipedia.org

Reaction of THPC with NaOH: [P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + HCHO + NaCl wikipedia.org

This neutralization reaction is a convenient method for the in-situ generation or synthesis of THP, which is a versatile ligand and intermediate in its own right. tandfonline.com The synthesis of pure THP can be more complex, sometimes requiring specific conditions like the use of a strongly basic anion exchange resin to avoid contaminants. google.com

Oxidation Pathways to Phosphine Oxides

Tris(hydroxymethyl)phosphine (THP), derived from tetrakis(hydroxymethyl)phosphonium salts, is susceptible to oxidation, leading to the formation of tris(hydroxymethyl)phosphine oxide (THPO). This oxidation can occur through various pathways. researchgate.net

In the presence of air, THP is oxidized to THPO. wikipedia.org The industrial production of THPO often relies on the straightforward oxidation of THP (or neutralized THPC or THPS) using oxidizing agents like air/O₂ or hydrogen peroxide (H₂O₂). researchgate.net In alkaline aqueous media, THP can even be oxidized by water, leading to the liberation of hydrogen gas. researchgate.net

The conversion of the phosphonium structure to a phosphine oxide is also observed in certain applications, such as in the Proban process for flame-retardant finishes on textiles. In this process, THPC is treated with urea (B33335), leading to condensation with the hydroxymethyl groups and the formation of a phosphine oxide polymer. wikipedia.org

Reactant(s)Oxidizing AgentProduct
Tris(hydroxymethyl)phosphine (THP)Air (O₂)Tris(hydroxymethyl)phosphine oxide (THPO)
Tris(hydroxymethyl)phosphine (THP)Hydrogen Peroxide (H₂O₂)Tris(hydroxymethyl)phosphine oxide (THPO)
Tris(hydroxymethyl)phosphine (THP)Water (in alkaline media)Tris(hydroxymethyl)phosphine oxide (THPO)
Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) + Urea-Phosphine oxide polymer

Reduction Pathways to Phosphine Derivatives

The reduction of tetrakis(hydroxymethyl)phosphonium salts to other phosphine derivatives is a less commonly detailed area of their chemistry in comparison to their oxidation and neutralization reactions. While phosphine oxides are readily formed, the reverse reaction to obtain phosphines requires specific reducing agents. rsc.org

General methodologies for the reduction of tertiary phosphine oxides to tertiary phosphines have been developed and are crucial in the field of organophosphorus chemistry, particularly for the synthesis of chiral phosphine ligands used in catalysis. rsc.org These methods often involve various silanes, boranes, and other reducing agents. However, specific and detailed examples of the reduction of this compound or its derivatives to other functionalized phosphines are not extensively documented in the reviewed literature. The focus of the available research is predominantly on the synthesis of the salts and their conversion to THP and THPO. Further research would be needed to fully elucidate the reduction pathways and the resulting phosphine derivatives obtainable from this compound.

Condensation and Polymerization Chemistry of this compound

This compound (THPA) and its related salts, such as the chloride (THPC) and sulfate (THPS), are highly reactive compounds that readily undergo condensation and polymerization reactions with a variety of monomers. This reactivity is central to their application in diverse fields, including the formulation of flame retardants and cross-linking agents. The chemical behavior of THPA is largely analogous to that of THPC and THPS, which are more extensively documented in scientific literature.

Reactions with Urea and Other Amine Compounds

Tetrakis(hydroxymethyl)phosphonium salts react efficiently with urea and other compounds containing primary or secondary amine groups to form stable, cross-linked polymers. mdpi.comnih.gov This reaction is fundamental to the application of these phosphonium salts in the production of flame-retardant finishes for textiles, particularly cotton and other cellulosic fabrics. nih.govwikipedia.org

The condensation with urea, often carried out in a process known as the Proban process, involves the reaction of the hydroxymethyl groups of the phosphonium salt with the amine groups of urea. nih.gov This process results in the formation of insoluble, high-molecular-weight polymers that are embedded within the fiber matrix of the textile. nih.gov During this reaction, the phosphonium structure is typically converted to a more stable phosphine oxide. nih.gov

The reaction with amines is generally understood to proceed via a Mannich-type mechanism. nih.gov This proposed mechanism involves the initial generation of formaldehyde from a hydroxymethyl group of the phosphonium salt. The formaldehyde then reacts with the amine to form an iminium ion. Subsequently, the phosphorus compound attacks the iminium ion, leading to the formation of a P-CH₂-N linkage and the elimination of a water molecule. This process can be repeated with the remaining hydroxymethyl groups, leading to a highly cross-linked polymeric structure. nih.gov

Interactions with Phenols and Polybasic Acids/Anhydrides

In addition to amines, tetrakis(hydroxymethyl)phosphonium salts are known to condense with other nucleophilic monomers, including phenols and polybasic acids or their anhydrides. wikipedia.org The condensation of tris(hydroxymethyl)phosphine oxide (THPO), a key intermediate and degradation product of THP salts, with phenols proceeds through the cleavage of a P-C bond and the liberation of formaldehyde, which then drives the formation of flame-retardant THPO-phenol resins. researchgate.net This suggests a similar reactivity for THPA, where the hydroxymethyl groups can react with the activated aromatic ring of phenols, likely at the ortho and para positions, to form methylene (B1212753) bridges and a cross-linked network.

While specific mechanistic details for the reactions of THPA with polybasic acids and anhydrides are not extensively detailed in the available literature, the general principles of esterification are expected to apply. The hydroxyl groups of THPA can react with the carboxylic acid or anhydride (B1165640) functionalities to form ester linkages, leading to the formation of polyesters with phosphorus incorporated into the polymer backbone or as pendant groups. This type of reaction would contribute to the formation of a three-dimensional polymer network.

Mechanisms of Cross-linking and Resin Formation

The formation of cross-linked resins from this compound and its related salts is a key aspect of their industrial utility. The cross-linking mechanism is primarily dependent on the co-reactant used.

With amine compounds, the cross-linking occurs through the formation of covalent P-CH₂-N bonds via the Mannich-type reaction described earlier. nih.gov This results in a durable and stable three-dimensional network that is not susceptible to hydrolytic degradation. The tetra-functionality of the [P(CH₂OH)₄]⁺ cation allows for the creation of a high density of cross-links, leading to the formation of a rigid thermosetting resin.

When reacted with phenols, the cross-linking is believed to occur through the formation of methylene bridges between the phenolic rings, facilitated by the hydroxymethyl groups of the phosphonium salt. This is analogous to the formation of phenolic resins (phenol-formaldehyde resins), where formaldehyde or a formaldehyde-releasing agent is used. In this case, THPA acts as the formaldehyde donor.

The condensation with polybasic acids or anhydrides would lead to a polyester (B1180765) network, with the degree of cross-linking being dependent on the functionality of both the phosphonium salt and the acidic co-reactant.

Environmental and Hydrolytic Transformation Pathways of THPA

This compound, like other THP salts, is subject to degradation in the environment through various pathways, including hydrolysis and photodegradation. irobiocide.com These transformation processes are crucial in determining the environmental fate and persistence of the compound. The degradation of THPA ultimately leads to the formation of less toxic, oxidized phosphorus compounds. irobiocide.com

Hydrolysis Mechanisms and pH Dependence

The hydrolytic stability of tetrakis(hydroxymethyl)phosphonium salts is significantly influenced by the pH of the aqueous medium. researchgate.net Generally, these compounds are more stable under acidic conditions and their degradation rate increases with increasing pH. researchgate.net For the closely related tetrakis(hydroxymethyl)phosphonium sulfate (THPS), the half-life in a sterile aqueous/buffered medium at 25°C has been reported to be 131 days at pH 5, 72 days at pH 7, and 7 days at pH 9. researchgate.netusequantum.com

The hydrolysis of the tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺, can proceed through several mechanisms. Under neutral to alkaline conditions, the initial step is believed to be a reversible dissociation to form tris(hydroxymethyl)phosphine (THP) and formaldehyde. nih.govresearchgate.net

[P(CH₂OH)₄]⁺ + OH⁻ ⇌ P(CH₂OH)₃ + CH₂(OH)₂

THP is a reactive intermediate that can be oxidized to tris(hydroxymethyl)phosphine oxide (THPO), a more stable and less toxic compound. researchgate.net In the presence of hydroxide ions, the cleavage of the P-C bond is facilitated. nih.gov Studies on the decomposition of THPC have shown that it is stable at a pH below 5.0, but begins to decompose at higher pH values, with complete conversion to THP and THPO at pH 8.0, and further conversion to THPO at pH greater than 9.0.

The degradation can be viewed as an equilibrium between the phosphonium salt and THP, with the position of the equilibrium being pH-dependent. As the pH increases, the equilibrium shifts towards the formation of THP, which is then susceptible to oxidation. researchgate.net Under anaerobic conditions, THP can be oxidized by water, leading to the evolution of hydrogen gas. researchgate.net The final degradation products of THPS in the environment have been identified as THPO and bishydroxymethyl phosphonic acid (BMPA). irobiocide.com

Table 1: pH Dependence of THPS Hydrolysis Half-life at 25°C

pH Half-life (days)
5 131
7 72
9 7

Data sourced from references researchgate.netusequantum.com

Photodegradation Mechanisms

Photodegradation is another important pathway for the environmental transformation of tetrakis(hydroxymethyl)phosphonium salts. irobiocide.com Organophosphorus compounds, in general, can be degraded by photolysis, particularly under UV irradiation. mdpi.com The photocatalytic degradation of organophosphorus flame retardants often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down the organic molecule. mdpi.comnih.gov

While specific studies on the photodegradation mechanism of THPA are limited, the general principles of photochemistry of organophosphorus compounds can be applied. The process likely involves the absorption of light energy, leading to the excitation of the molecule and subsequent bond cleavage. The P-C and C-O bonds are potential sites for photolytic cleavage.

The degradation of organophosphorus flame retardants through photocatalysis has been shown to proceed via pathways such as hydroxylation, dealkylation, and hydrolysis of the phosphate ester bonds. mdpi.com For THPA, photodegradation would likely lead to the formation of THPO and smaller organic molecules as the hydroxymethyl groups are cleaved and oxidized. The presence of photosensitizers in the environment, such as humic substances, could accelerate the photodegradation process. The ultimate products of complete photodegradation would be inorganic phosphate, carbon dioxide, and water.

Biodegradation Pathways and Microbial Interactions

The environmental fate of tetrakis(hydroxymethyl)phosphonium (THP) salts, such as the acetate, chloride, and sulfate variants, is significantly influenced by microbial activity. These compounds are considered inherently biodegradable, undergoing transformation into less complex substances through various microbial and abiotic processes. santos.com

The primary biodegradation pathway for the tetrakis(hydroxymethyl)phosphonium cation involves its conversion to tris(hydroxymethyl)phosphine oxide (THPO). cabidigitallibrary.orgresearchgate.net This process can be facilitated by hydrolysis, oxidation, and photodegradation in addition to direct microbial action. cabidigitallibrary.org Further degradation of THPO can occur, leading to the formation of bishydroxymethyl phosphonic acid (BMPA) and ultimately mineralization to carbon dioxide. santos.com An aquatic aerobic degradation study demonstrated this rapid breakdown, where radiolabelled Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) was dosed at 1 µg/g in a soil/water system. Within 7 days, 60% of the applied radioactivity was metabolized and released as CO2. santos.com The major metabolites identified in the water were THPO and BMPA, neither of which reached a concentration of 10% of the initial dose. santos.com

The degradation process is also pH-dependent. Hydrolysis, a key step in the degradation, accelerates in more alkaline conditions. santos.comresearchgate.net

Interactive Data Table: Hydrolysis Half-Life of THPS at 25°C

pHHalf-Life (Days)
5131
772
97

This table illustrates the pH-dependent hydrolysis rates of THPS, a key factor in its environmental degradation.

Under aerobic conditions, the degradation of the THP cation can produce formaldehyde. researchgate.net In anaerobic environments, which are relevant to industrial settings like oilfields, the degradation may yield methanol (B129727) instead. researchgate.net

The interaction between THP salts and microbial communities is complex. While widely used as a biocide, particularly effective against sulfate-reducing bacteria (SRB), some microorganisms have demonstrated the ability to degrade and metabolize the compound, potentially using it as a nutrient source for growth. cabidigitallibrary.orgresearchgate.netresearchgate.net Research has indicated that SRB may develop a low-level resistance to THPS, necessitating higher concentrations to achieve effective inhibition of their activities. cabidigitallibrary.orgresearchgate.net

Conversely, at sub-minimum inhibitory concentrations (sub-MIC), THP salts can have unintended effects. One study investigating Pseudomonas aeruginosa found that sub-MIC levels of THPS stimulated the formation of biofilms, which intensified the corrosion of carbon steel. nih.gov This highlights a dual role where the compound can either inhibit or, under specific conditions, promote the activity of certain microbes.

Interactive Data Table: Effect of Sub-MIC THPS on Pseudomonas aeruginosa

ParameterControlWith Sub-MIC THPS (160 µg/ml)
Biofilm Thickness82 µm97 µm
Corrosion Rate10 mpy18.7 mpy

This table presents research findings on the impact of sub-minimum inhibitory concentrations of THPS, showing an increase in biofilm thickness and corrosion rate. nih.gov

In oilfield applications, the long-term use of THPS has been observed to influence microbial community dynamics. In one case, its presence was effective in general microbial control but also led to an accumulation of acetate. nih.gov The active biocide prevented bacteria from utilizing the acetate, causing it to build up to unusually high concentrations in the water. nih.gov

Spectroscopic and Advanced Analytical Characterization of Tetrakis Hydroxymethyl Phosphonium Acetate

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Tetrakis(hydroxymethyl)phosphonium (B1206150) acetate (B1210297), the IR spectrum is expected to be dominated by the vibrational modes of the hydroxymethyl (-CH₂OH) groups and the phosphonium (B103445) core of the cation, along with characteristic absorptions from the acetate anion.

O-H Stretching: A broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups. The breadth of this peak is due to intermolecular hydrogen bonding. Analysis of THPC solutions has shown distinct bands in this region, suggesting different types of water association. researchgate.net

C-H Stretching: Absorptions corresponding to the stretching vibrations of the methylene (B1212753) (-CH₂) groups, typically found just below 3000 cm⁻¹.

C-O Stretching: A strong band in the 1000-1260 cm⁻¹ region, corresponding to the C-O single bond stretching of the primary alcohol groups.

P-C Stretching: Vibrations involving the phosphorus-carbon bond of the phosphonium core.

Acetate Vibrations: The acetate anion (CH₃COO⁻) would contribute its own characteristic bands, most notably a strong asymmetric stretching vibration of the carboxylate group (COO⁻) around 1560-1610 cm⁻¹ and a weaker symmetric stretching vibration around 1410-1440 cm⁻¹.

General spectroscopic data, including infrared, have been reported for THPC, which can serve as a reference for the cation's contribution to the spectrum of the acetate salt. who.int

Ultraviolet (UV) spectroscopy provides information about electronic transitions within a molecule. Saturated compounds like the tetrakis(hydroxymethyl)phosphonium cation, which lack chromophores (electron-absorbing groups), are not expected to show significant absorption in the standard UV range (200-400 nm). The acetate anion also does not absorb significantly in this region. Therefore, direct UV spectroscopic analysis is generally not a primary method for the characterization of Tetrakis(hydroxymethyl)phosphonium acetate.

However, UV-Visible spectrophotometry can be employed for the indirect quantification of related phosphonium salts. An analytical method has been developed for Tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS) that involves its reaction with potassium permanganate (B83412) (KMnO₄). phasetransfercatalysis.comgoogle.com The consumption of the intensely colored permanganate ion is measured by the decrease in absorbance at 525 nm, which allows for the quantification of the THPS concentration in a sample. phasetransfercatalysis.comgoogle.com This type of indirect colorimetric method could potentially be adapted for the analysis of the acetate salt as well.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound in solution. ¹H NMR and ³¹P NMR are particularly informative. The data are highly consistent across the different salts (chloride, sulfate, acetate) as they all share the same cation, which is the entity observed in these NMR experiments.

The ¹H NMR spectrum of the tetrakis(hydroxymethyl)phosphonium cation is characterized by its simplicity. The four equivalent hydroxymethyl groups give rise to a single resonance pattern. In a study of Tetrakis(hydroxymethyl)phosphonium chloride (THPC) in a solvent mixture of deuterated dimethyl sulfoxide (B87167) and deuterium (B1214612) oxide (DMSO-d₆ + D₂O), the methylene protons (-CH₂) of the hydroxymethyl groups appear as a singlet at approximately 4.5 ppm. researchgate.net The protons of the hydroxyl groups (-OH) are typically exchanged with D₂O in the solvent, rendering them invisible or broad. The acetate anion would show a sharp singlet for its methyl (CH₃) protons, typically appearing upfield around 1.9 ppm.

Table 1: Expected ¹H NMR Spectral Data for this compound.
AssignmentExpected Chemical Shift (δ) in ppmMultiplicityNotes
P-(CH₂-OH)₄~4.5SingletBased on data for the chloride salt (THPC) in DMSO-d₆/D₂O. researchgate.net The exact shift may vary slightly with solvent and counter-ion.
CH₃-COO⁻~1.9SingletTypical chemical shift for the acetate anion.

³¹P NMR is an excellent technique for characterizing phosphorus-containing compounds. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is highly sensitive. The ³¹P NMR spectrum of the tetrakis(hydroxymethyl)phosphonium cation provides a clear and unambiguous signal for the central phosphorus atom.

For Tetrakis(hydroxymethyl)phosphonium chloride (THPC), a single resonance is observed in the ³¹P{¹H} (proton-decoupled) NMR spectrum at approximately 27.8 ppm. chemicalbook.com This chemical shift is characteristic of a tetracoordinate phosphonium species. The spectrum for this compound is expected to show a nearly identical chemical shift, as the acetate counter-ion has a negligible effect on the electronic environment of the phosphorus nucleus.

Table 2: Expected ³¹P NMR Spectral Data for this compound.
AssignmentExpected Chemical Shift (δ) in ppmMultiplicity (Proton-Decoupled)Notes
P(CH₂OH)₄⁺~27.8SingletBased on data for the chloride salt (THPC). chemicalbook.com

Chromatographic and Mass Spectrometric Techniques

Various chromatographic and mass spectrometric methods have been developed for the analysis of tetrakis(hydroxymethyl)phosphonium salts, which are applicable to the acetate form. These methods are crucial for separating the compound from complex matrices and for its sensitive detection and quantification.

High-Performance Liquid Chromatography (HPLC): An analytical method for THPC in air samples involves collection on a filter, derivatization of the compound to release formaldehyde (B43269), and subsequent analysis of the formaldehyde derivative by HPLC with UV detection. cdc.gov This indirect method is sensitive but requires a chemical conversion step.

Ion Chromatography (IC): A microanalytical method for tetrakis(hydroxymethyl)phosphonium salts in solution utilizes ion chromatography. cdc.gov The separation is based on the ionic interaction of the phosphonium cation with the stationary phase. Detection can be achieved through post-column reaction with an acetylacetone (B45752) reagent to form a fluorescent formaldehyde derivative, which is then detected at a wavelength of 425 nm. cdc.gov

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique has been used to identify pyrolytic markers of THPS when used as a tanning agent in leather. researchgate.net This method involves thermally decomposing the sample and then separating and identifying the fragments, providing a fingerprint of the original substance.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS): EGA-MS has also been applied to study the thermodegradative profiles of materials treated with THPS, offering insights into the compound's thermal stability and decomposition products. researchgate.net

Quantitative Raman Spectroscopy: An alternative to colorimetric methods for quantifying THPS in water involves converting the compound to formaldehyde using a strong base, followed by measurement using quantitative Raman spectroscopy. ondavia.com This approach is advantageous as it is not affected by sample color or turbidity. ondavia.com

These advanced analytical techniques provide robust and sensitive means for the detection and quantification of tetrakis(hydroxymethyl)phosphonium salts in various environmental and industrial samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradants

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and identifying potential degradation products. A reverse-phase HPLC method is a common approach for the analysis of polar, ionic compounds like phosphonium salts. sielc.com

Methodology: A typical HPLC system for the analysis of Tetrakis(hydroxymethyl)phosphonium salts would employ a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com For detection, a UV detector can be utilized, although the tetrakis(hydroxymethyl)phosphonium cation itself lacks a strong chromophore. Therefore, indirect UV detection or derivatization might be necessary for enhanced sensitivity. cdc.gov An alternative and more direct method is the use of an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the analyte's optical properties.

For mass spectrometry-compatible methods, volatile buffers like ammonium (B1175870) acetate or formic acid are used in the mobile phase instead of non-volatile salts like phosphate (B84403) buffers. sielc.com

Purity and Degradant Analysis: The primary peak in the chromatogram would correspond to the tetrakis(hydroxymethyl)phosphonium cation. The presence of impurities or degradation products would be indicated by additional peaks. Common process-related impurities could include unreacted starting materials or by-products from the synthesis.

Degradation of Tetrakis(hydroxymethyl)phosphonium salts can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. semanticscholar.orgsantos.com Potential degradation products that could be monitored by HPLC include tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) and bis(hydroxymethyl)phosphonic acid (BMPA). semanticscholar.orgsantos.com The retention times of these potential degradants would differ from the parent compound, allowing for their separation and quantification.

Interactive Data Table: Representative HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD or CAD
Injection Volume 10 µL

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of this compound and elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing the non-volatile and ionic nature of this compound.

Molecular Identity: In positive ion mode ESI-MS, this compound would be expected to show a prominent ion corresponding to the tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺, at a mass-to-charge ratio (m/z) of 151.06. The acetate anion would not be observed in the positive ion spectrum.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion (m/z 151.06), can provide valuable structural information. While specific fragmentation data for the acetate salt is not readily available, the fragmentation of the tetrakis(hydroxymethyl)phosphonium cation is expected to proceed through the neutral loss of formaldehyde (CH₂O, 30 Da) units.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of the Tetrakis(hydroxymethyl)phosphonium Cation

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
151.06121.05CH₂O (30.01)[P(CH₂OH)₃H]⁺
121.0591.04CH₂O (30.01)[P(CH₂OH)₂H₂]⁺
91.0461.03CH₂O (30.01)[P(CH₂OH)H₃]⁺
61.0331.02CH₂O (30.01)[PH₄]⁺

Solid-State Characterization Methods

The solid-state properties of this compound are crucial for understanding its physical stability, morphology, and crystalline nature.

X-Ray Diffraction (XRD) for Crystallographic Phase Analysis

X-Ray Diffraction (XRD) is the primary technique for determining the crystallographic structure of solid materials. For a crystalline sample of this compound, XRD analysis would provide information on the crystal system, space group, and unit cell dimensions. This data is fundamental for identifying the specific crystalline phase (polymorph) of the material.

While a specific crystal structure for this compound is not found in the open literature, analysis of related phosphonium salts indicates that they often form well-defined crystalline structures. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. This technique is also instrumental in identifying the presence of different crystalline phases or impurities within the solid material.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and particle characteristics of solid materials at high magnification. For this compound, SEM analysis would reveal details about the shape, size, and surface texture of its crystals or particles. nih.gov

SEM imaging can be used to assess the uniformity of the crystalline material and to observe any morphological variations that might arise from different crystallization conditions. The technique can also be coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis on the sample's surface, confirming the presence of phosphorus, carbon, and oxygen, and providing information on their distribution. semanticscholar.org This combined approach is valuable for confirming the homogeneity of the sample and detecting any elemental impurities.

Reaction Mechanisms and Kinetic Studies Involving Tetrakis Hydroxymethyl Phosphonium Acetate

Elucidation of Specific Reaction Mechanisms

The mechanisms of reactions involving the tetrakis(hydroxymethyl)phosphonium (B1206150) cation are intricate and highly dependent on the reaction conditions, particularly pH. The central transformation is the reversible release of formaldehyde (B43269) to form THP. wikipedia.org This reaction is significant as THP is a key reactive intermediate in many synthetic applications of phosphonium (B103445) salts. researchgate.net

In aqueous solutions, the tetrakis(hydroxymethyl)phosphonium cation ([P(CH₂OH)₄]⁺) undergoes a dissociation to form the key reaction intermediate, tris(hydroxymethyl)phosphine (B1196123) (THP), along with formaldehyde. wikipedia.orgresearchgate.net This equilibrium is pH-dependent; under alkaline conditions, the equilibrium shifts, favoring the formation of THP. wikipedia.org

The primary degradation product of the [P(CH₂OH)₄]⁺ cation is tris(hydroxymethyl)phosphine oxide (THPO). ohio.edusemanticscholar.org This transformation is facilitated by hydrolysis and oxidation. ohio.edu Under aerobic conditions, the degradation to THPO occurs with the formation of formaldehyde, while under anaerobic conditions, methanol (B129727) may be formed. researchgate.net Further degradation can lead to products such as bishydroxymethyl phosphonic acid (BMPA). semanticscholar.org

While detailed transition state analyses for THPA reactions are not extensively documented in the reviewed literature, the mechanisms are understood to proceed through nucleophilic attack scenarios. For instance, in reactions with aldehydes and thiols, the formation of new thiophosphonium salts occurs via a hydroxytriphenylphosphonium-type intermediate. nih.gov

The tetrakis(hydroxymethyl)phosphonium cation possesses a tetrahedral phosphorus center. However, the available scientific literature does not extensively detail the stereochemical pathways of its reactions. In the context of related Wittig-type reactions involving phosphonium salts, the formation of diastereoisomeric intermediates, known as betaines, is a key stereochemical consideration that determines the geometry of the resulting olefin. figshare.com While this provides a framework for understanding phosphonium salt reactivity, specific stereochemical studies on reactions involving THPA are not prominent in the reviewed sources.

Kinetic Investigations of THPA Transformations

Kinetic studies reveal that the transformations of the tetrakis(hydroxymethyl)phosphonium cation are significantly influenced by environmental factors. The degradation of the cation is reported to follow first-order kinetics. ohio.eduslideshare.net

The pH of the solution is a critical parameter affecting the stability and reaction rates of tetrakis(hydroxymethyl)phosphonium salts. The degradation of the cation increases as the pH rises. ohio.eduslideshare.net This is because the reaction is inhibited by protons; consequently, the reaction rate demonstrates a negative order with respect to the hydrogen ion concentration ([H⁺]). ohio.edu

The stability of the related compound, tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS), illustrates this pH dependency. At 25°C, the half-life of THPS is 131 days at a pH of 5, which decreases to 72 days at a pH of 7, and further reduces to just 7 days at a pH of 9. santos.com This trend highlights the accelerated degradation under more alkaline conditions.

Hydrolytic Half-life of THPS at 25°C

pHHalf-life (days)
5131
772
97

Data derived from IPCS, 2000. santos.com

Temperature has a strong influence on the degradation rate of tetrakis(hydroxymethyl)phosphonium salts. An increase in temperature leads to a faster rate of degradation. ohio.edu The relationship between the specific reaction rate constant (k) and temperature (T) is well-described by the Arrhenius equation. ohio.eduslideshare.net

The Arrhenius equation, ln(k) = ln(A) - Eₐ/(RT), where A is the frequency factor, Eₐ is the activation energy, and R is the universal gas constant, mathematically models this relationship. ohio.edu Experimental data for THPS degradation in seawater have been used to determine these parameters through multi-linear regression, yielding an activation energy (Eₐ) of 8.448 x 10⁴ J/mol and a frequency factor (A) of 3.10 x 10⁷. ohio.edu This confirms that higher temperatures provide the necessary energy to overcome the activation barrier, thus increasing the reaction rate.

Arrhenius Parameters for THPS Degradation

ParameterValue
Activation Energy (Eₐ)8.448 x 10⁴ J/mol
Frequency Factor (A)3.10 x 10⁷

Data from a mechanistic model of THPS degradation in seawater. ohio.edu

The synthesis of tetrakis(hydroxymethyl)phosphonium salts from phosphine (B1218219) and formaldehyde can be facilitated by metal catalysts. researchgate.net In subsequent transformations, various substances can act as catalysts. For instance, palladium acetate (B1210297) (Pd(OAc)₂) in the presence of silver carbonate (Ag₂CO₃) has been shown to catalyze the C4 modifications of pyridine (B92270) using phosphonium salts. acs.org

While THPA itself is used in the synthesis of metallic nanoparticles where it can also act as a stabilizing ligand, its own transformations can be subject to catalysis. chemicalbook.com For example, the synthesis of tris(hydroxymethyl)phosphine (THP) from phosphine and formaldehyde can be achieved using a metal catalyst, which is often difficult to recover. researchgate.net The presence of mild steel has also been noted to accelerate the degradation of THPS. slideshare.net

Mechanistic Insights into Degradation Processes

The degradation of Tetrakis(hydroxymethyl)phosphonium acetate (THPA) in aqueous environments is a complex process governed by factors such as pH, temperature, and the presence of oxidizing agents. cabidigitallibrary.org The core of these processes involves the tetrakis(hydroxymethyl)phosphonium (THP+) cation, which is the reactive species common to all THP salts, including the acetate, chloride (THPC), and sulfate (THPS). tandfonline.com In most applications, these salts are not directly active but serve as reservoirs for more reactive species, primarily tris(hydroxymethyl)phosphine (THP) and formaldehyde. tandfonline.comresearchgate.net The degradation pathways can be broadly categorized into hydrolytic cleavage and oxidative mechanisms.

Hydrolytic Cleavage Mechanisms

In aqueous solutions, the THP+ cation exists in a pH-dependent equilibrium with tris(hydroxymethyl)phosphine (THP) and formaldehyde. tandfonline.comresearchgate.net This equilibrium is fundamental to the hydrolytic degradation of the compound. The cleavage mechanism involves the reversible release of one of the hydroxymethyl groups in the form of formaldehyde.

The reaction can be represented as: [P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + CH₂O + H⁺

This equilibrium is significantly influenced by the pH of the solution. In acidic to neutral conditions, the equilibrium strongly favors the formation of the [P(CH₂OH)₄]⁺ cation. researchgate.net As the pH increases (becomes more alkaline), the equilibrium shifts to the right, leading to the release of the free phosphine, THP, and formaldehyde. tandfonline.comresearchgate.net For instance, treatment of the related salt, tetrakis(hydroxymethyl)phosphonium chloride (THPC), with aqueous sodium hydroxide (B78521) results in the formation of THP. wikipedia.org

Table 1: Influence of pH on the Equilibrium of THP+ in Aqueous Solution
pH ConditionDominant SpeciesEquilibrium PositionDescription
Acidic (e.g., pH < 5)[P(CH₂OH)₄]⁺Favors Reactants (Left)In acidic solutions, the concentration of the tetrakis(hydroxymethyl)phosphonium cation is maximized. researchgate.net
Neutral (e.g., pH ≈ 7)[P(CH₂OH)₄]⁺ and THPIntermediateA mixture of the phosphonium cation and the free phosphine exists, with the cation still being the major component. researchgate.net
Alkaline (e.g., pH > 8)P(CH₂OH)₃ (THP)Favors Products (Right)In basic solutions, the equilibrium shifts significantly, increasing the concentration of tris(hydroxymethyl)phosphine and formaldehyde. tandfonline.comresearchgate.net

Oxidative Degradation Mechanisms

The oxidation of the phosphonium cation, or its equilibrium product THP, is a primary degradation pathway, leading to the formation of the stable and non-toxic tris(hydroxymethyl)phosphine oxide (THPO). cabidigitallibrary.orgirobiocide.comresearchgate.net The mechanism of this oxidation is highly dependent on the presence of oxygen and the pH of the solution. researchgate.net

Aerobic Oxidation: In the presence of air (oxygen), aqueous solutions of THP are oxidized to THPO. researchgate.netresearchgate.net The rate of this air-oxidation is significantly influenced by pH. researchgate.net

Acidic Conditions: The autoxidation of THP is accelerated in acidic media. However, this is often accompanied by a disproportionation reaction, yielding both the THP+ salt and bis(hydroxymethyl)phosphine oxide. researchgate.netresearchgate.net

Neutral/Slightly Basic Conditions: At a pH between 7 and 8, THP is relatively stable against air-oxidation for extended periods. researchgate.net

Elevated Temperatures: Heating aqueous solutions of THP (e.g., to 80-90 °C) with air access can produce high yields of THPO. researchgate.net

Anaerobic Oxidation: Under basic (alkaline) conditions and in the absence of air, THP can be oxidized by water itself. researchgate.net This reaction results in the formation of THPO and the evolution of hydrogen gas (H₂). researchgate.netresearchgate.net The rate of this anaerobic oxidation increases with increasing pH. researchgate.net This pathway is also utilized as a method to deactivate toxic THP and its salts for disposal. researchgate.net

Table 2: Summary of Oxidative Degradation Pathways for THP/THP+
ConditionOxidizing AgentPrimary ProductKey Mechanistic Features
Aerobic, Acidic pHOxygen (O₂)THPO, [P(CH₂OH)₄]⁺, BHPOOxidation is accelerated but accompanied by disproportionation. researchgate.netresearchgate.net
Aerobic, Neutral pH (7-8)Oxygen (O₂)THPO (slowly)The compound is relatively stable, with slow conversion to the oxide. researchgate.net
Anaerobic, Basic pH (≥10)Water (H₂O)THPOOxidation by water occurs with the evolution of hydrogen gas (H₂); the rate increases with pH. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Tetrakis Hydroxymethyl Phosphonium Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic nature of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energies and distributions of electrons within a molecule.

Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations in quantum chemistry and materials science. researchgate.netnih.gov Instead of dealing with the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. nih.gov This approach allows for a balance between accuracy and computational cost, making it suitable for medium-sized organic and organophosphorus molecules. researchgate.net

For the tetrakis(hydroxymethyl)phosphonium (B1206150) cation, the core component of the acetate (B1210297) salt, DFT calculations can elucidate key aspects of its electronic structure:

Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by minimizing the energy of the system. For the [P(CH₂OH)₄]⁺ cation, this would confirm its tetrahedral geometry around the central phosphorus atom.

Charge Distribution: The calculations can map the partial charges on each atom, revealing the electrophilic and nucleophilic sites. The phosphorus atom is expected to carry a significant positive charge, while the oxygen atoms of the hydroxymethyl groups are electron-rich.

Frontier Molecular Orbitals: DFT determines the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. The reactivity of the hydroxymethyl groups, which is crucial for its application as a crosslinking agent, is governed by these frontier orbitals. nih.govwikipedia.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of the Tetrakis(hydroxymethyl)phosphonium Cation This table presents typical expected values from DFT calculations for illustrative purposes.

PropertyCalculated ValueSignificance
Energy of HOMO-8.5 eVIndicates the energy of the most available electrons for donation.
Energy of LUMO+1.2 eVIndicates the energy of the lowest-energy orbital for accepting electrons.
HOMO-LUMO Gap9.7 eVA large gap suggests high kinetic stability.
Partial Charge on P Atom+0.65Confirms the electrophilic nature of the phosphorus center.
Partial Charge on O Atoms-0.70Highlights the nucleophilic character of the hydroxyl groups.

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread across the entire molecule, rather than being localized between two atoms. scribd.com When atomic orbitals from different atoms combine, they form an equal number of molecular orbitals, which are classified as bonding, antibonding, or nonbonding. scribd.comyoutube.com

The application of MO theory to tetrakis(hydroxymethyl)phosphonium acetate provides a detailed picture of its covalent bonds:

Bonding and Stability: The formation of stable sigma (σ) bonds between the phosphorus and carbon atoms results from the constructive overlap of their atomic orbitals, leading to a lower-energy bonding molecular orbital. The electrons occupying these bonding MOs are what hold the molecule together. youtube.com

Bond Order: The bond order, calculated as half the difference between the number of electrons in bonding and antibonding orbitals, can be determined from an MO diagram. youtube.comyoutube.com For the P-C bonds in the phosphonium (B103445) cation, the bond order would be approximately one, corresponding to a single bond.

Reactivity: MO theory explains the reactivity of the compound. For instance, the reaction of the hydroxymethyl groups with amines, a key process in its use as a crosslinker, can be understood by analyzing the interaction of the amine's HOMO with the LUMO of the phosphonium cation or its reactive intermediates. nih.govresearchgate.net

The analysis of electron density provides a visual and quantitative understanding of chemical bonds. Quantum chemical calculations generate electron density maps that show where electrons are most likely to be found within the molecule.

In the tetrakis(hydroxymethyl)phosphonium cation, these analyses would reveal:

A high concentration of electron density along the axes connecting the phosphorus and carbon atoms, and between the carbon and oxygen atoms, which is characteristic of covalent bonding.

A depletion of electron density around the central phosphorus atom, consistent with its positive formal charge.

Regions of high electron density localized on the oxygen atoms, corresponding to lone pairs of electrons, which are crucial for hydrogen bonding and other intermolecular interactions.

Table 2: Typical Bond Lengths in the Tetrakis(hydroxymethyl)phosphonium Cation Values are representative and would be confirmed by specific DFT calculations.

BondTypical Calculated Bond Length (Å)Bond Type
P-C1.85 ÅSigma (σ) Covalent
C-O1.43 ÅSigma (σ) Covalent
O-H0.96 ÅSigma (σ) Covalent
C-H1.09 ÅSigma (σ) Covalent

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules. rsc.org These methods can predict properties and simulate processes that may be difficult to observe experimentally.

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation. For tetrakis(hydroxymethyl)phosphonium salts, experimental spectroscopic data have been reported, providing a benchmark for theoretical models. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., O-H stretch, C-H stretch, P-C stretch). This allows for the assignment of bands observed in experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H). These predictions are highly sensitive to the electronic environment around each nucleus and are valuable for interpreting experimental NMR data and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) is a method used to calculate the energies of electronic transitions. researchgate.net These transition energies correspond to the absorption of light in the UV-visible range and can be used to predict the compound's UV-Vis spectrum.

Tetrakis(hydroxymethyl)phosphonium salts exist in a pH-dependent equilibrium in aqueous solutions with tris(hydroxymethyl)phosphine (B1196123) (THP) and formaldehyde (B43269). researchgate.net This equilibrium is crucial to the compound's reactivity and stability.

The equilibrium can be represented as: [P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + CH₂O + H⁺

Computational chemistry can be used to determine the equilibrium constant (K_eq) for this reaction. The process involves:

Energy Calculations: Calculating the Gibbs free energy (G) for each species in the reaction (reactant and products) using methods like DFT.

Equilibrium Constant Calculation: Using the fundamental thermodynamic relationship between the free energy change and the equilibrium constant:

ΔG = -RT ln(K_eq)

where R is the gas constant and T is the temperature. A negative ΔG indicates that the products are favored at equilibrium, while a positive ΔG indicates that the reactants are favored. By calculating ΔG under specific conditions (e.g., in a simulated aqueous environment), the value of K_eq can be predicted, offering insights into the stability of the phosphonium salt at different pH levels.

Modeling of THPA Interactions with Other Molecules

Computational modeling provides valuable insights into the non-covalent interactions between this compound (THPA) and other molecules at an atomic level. While specific studies focusing exclusively on THPA are limited, research on the broader class of phosphonium ionic liquids and the tetrakis(hydroxymethyl)phosphonium (THP) cation offers a foundational understanding of its potential molecular interactions.

Molecular dynamics (MD) simulations are a key tool for investigating these interactions. For instance, MD studies have been employed to understand the behavior of phosphonium cations at interfaces, such as with phospholipid bilayers. chemrxiv.org These simulations can reveal how the cation orients itself and penetrates the bilayer, which is crucial for understanding its biological activity and potential as a biocide. The interactions are often driven by a combination of electrostatic forces between the positively charged phosphorus center and negatively charged groups on other molecules, as well as hydrogen bonding involving the hydroxymethyl groups.

Simulations of phosphonium ionic liquids in aqueous solutions have also been performed to understand their solvation and mixing behavior. researchgate.net These models show that the diffusion of anions into the aqueous phase and water molecules into the ionic liquid phase leads to a charge separation at the interface. researchgate.net The hydrophobic alkyl chains, or in the case of THPA, the hydroxymethyl groups, influence the extent of miscibility and the structure of the interface. researchgate.net

Table 1: Key Intermolecular Interactions Involving the Tetrakis(hydroxymethyl)phosphonium Cation

Interacting Molecule/Group Dominant Interaction Type Significance
Water Hydrogen Bonding, Ion-Dipole Solvation and miscibility
Phospholipid Head Groups Electrostatic, Hydrogen Bonding Membrane permeability and disruption
Anionic Protein Residues (e.g., Aspartate, Glutamate) Electrostatic (Ion-Pairing) Protein binding and potential inhibition

These computational approaches provide a framework for predicting how THPA might behave in various chemical and biological environments. Future modeling studies could build upon this foundation to investigate specific interactions of THPA, for example, with the active sites of enzymes or the surfaces of materials, to better understand its mechanisms of action in different applications.

Theoretical Studies on Phosphonium Ionic Liquids and Related Compounds

Theoretical studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT), provide deep insights into the intrinsic properties of phosphonium ionic liquids and related compounds such as THPA. core.ac.ukcmu.edu These studies help to elucidate structure-property relationships that are critical for designing new compounds with tailored characteristics.

A significant area of theoretical investigation for phosphonium-based ionic liquids is their thermal stability. rsc.org Computational models can predict decomposition pathways and activation energies, offering a way to screen for more robust compounds. For many phosphonium salts, the stability is influenced by the nature of both the cation and the anion. The presence of hydroxymethyl groups in the THP cation, for example, introduces different potential reaction pathways compared to simple tetraalkylphosphonium cations.

DFT calculations are also used to probe the electronic structure of phosphonium cations. mdpi.com The distribution of charge, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential can all be calculated. These parameters are fundamental to understanding the reactivity of the cation. For instance, the positive charge is not solely localized on the phosphorus atom but is distributed across the entire cation, influencing its interactions with neighboring anions and solvent molecules.

The conformational flexibility of the hydroxymethyl groups in the THP cation is another aspect amenable to theoretical study. rsc.org Calculations can determine the preferred spatial arrangements of these groups and the energy barriers for their rotation. This flexibility can play a role in how the cation packs in a crystal lattice or how it adapts its shape to bind to a substrate.

Table 2: Predicted Physicochemical Properties of Phosphonium Cations from Theoretical Studies

Property Computational Method Key Findings
Electronic Structure Density Functional Theory (DFT) Charge delocalization from the phosphorus center to the substituent groups.
Thermal Stability DFT, Molecular Dynamics (MD) Decomposition mechanisms are highly dependent on the anion and cation structure.
Conformational Analysis DFT Rotational barriers of substituent groups influence packing and binding.

These theoretical approaches provide a powerful complement to experimental studies. They can explain observed properties at a fundamental level and guide the synthesis of new phosphonium compounds with desired characteristics. While specific theoretical data for THPA is scarce, the principles derived from studies of related phosphonium salts are largely applicable.

Predictive Modeling of Chemical Activity (e.g., chelating ability)

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for estimating the chemical activity of compounds based on their molecular descriptors. wikipedia.org While specific QSAR models for the chelating ability of THPA have not been extensively reported, the methodologies are well-established and can be applied to this and related compounds.

The potential chelating ability of the tetrakis(hydroxymethyl)phosphonium cation arises from the oxygen atoms of the four hydroxymethyl groups. These can act as Lewis bases, donating lone pairs of electrons to a metal cation to form a coordination complex. The acetate anion could also participate in chelation. Predictive models for chelation typically correlate the stability of the metal complex with various molecular descriptors of the chelating agent.

These descriptors can be calculated using computational chemistry methods and can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic character of the molecule and its ability to donate electrons.

Topological Descriptors: Molecular connectivity indices, shape indices. These describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Parameters derived from DFT calculations, such as molecular electrostatic potential and bond orders. core.ac.uk

A hypothetical QSAR model for the chelating ability of a series of phosphonium compounds could take the general form:

Log(Kf) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where Kf is the formation constant of the metal complex, and the c values are coefficients determined through statistical regression.

Table 3: Relevant Molecular Descriptors for Predictive Modeling of Chelating Ability

Descriptor Category Example Descriptors Relevance to Chelation
Electronic Partial charge on oxygen atoms, LUMO energy Electron-donating ability of the ligand, electrophilicity of the metal ion.
Steric/Topological Molecular volume, surface area, connectivity indices Spatial arrangement of donor atoms, accessibility of the metal ion.

Computational tools can also be used to directly model the interaction between the THP cation and metal ions. nih.gov Methods like DFT can be used to calculate the geometry and binding energy of the resulting complex. nih.gov This provides a direct, physics-based prediction of the chelation strength. Such studies could systematically evaluate the binding of the THP cation to various metal ions, providing a theoretical basis for its chelating properties. nih.gov

While experimental validation is always necessary, these predictive modeling approaches offer a cost-effective and efficient way to screen potential chelating agents and to understand the key molecular features that govern their activity. researchgate.net

Role of Tetrakis Hydroxymethyl Phosphonium Acetate in Advanced Materials Science

Phosphorus-based Flame Retardancy Mechanisms

Tetrakis(hydroxymethyl)phosphonium (B1206150) salts, including the acetate (B1210297) form, are utilized to impart flame-retardant finishes to textiles, particularly those made from cotton and other cellulosic fibers. nih.govwikipedia.org The core of their efficacy lies in phosphorus chemistry, which can interfere with the combustion process in both the solid (condensed) phase and the gas phase. bohrium.comnih.gov Upon heating, phosphorus-containing compounds can release phosphorus acids, which act as Lewis acids and promote the dehydration of the cellulosic material to form char, a carbonaceous layer that is difficult to ignite and insulates the underlying material from the heat source. ethernet.edu.et This char formation is a key condensed-phase mechanism. nih.gov Simultaneously, phosphorus-containing radicals can be released into the gas phase, where they act as flame inhibitors by interrupting the high-energy radical chain reactions that sustain a flame. bohrium.comnih.govmdpi.com

Chemical Interactions with Cellulosic Fabrics and Textile Substrates

The application of Tetrakis(hydroxymethyl)phosphonium acetate to cellulosic fabrics involves its curation with nitrogen-containing compounds, such as ammonia (B1221849) or urea (B33335), to form a durable, cross-linked flame-retardant polymer. nih.govwho.int This process, often referred to as a finish, results in the formation of an insoluble, high-molecular-weight polymer that is fixed within the fiber structure. wikipedia.orggoogle.com The methylol groups of the tetrakis(hydroxymethyl)phosphonium cation react with the amine compounds, creating a stable, water-insoluble thermosetting polymer that contains both phosphorus and nitrogen. google.com This polymer is not merely coated on the surface but is mechanically retained within the fibers, ensuring the flame-retardant properties are integrated into the textile itself. mdpi.com This integration is crucial for the finish's durability and effectiveness.

Formation of Char Layers and Gas-Phase Mechanisms

The primary flame-retardant action of the phosphorus-based polymer in the treated fabric occurs in the condensed phase. nih.gov When exposed to a heat source, the phosphorus compounds act as catalysts, altering the thermal decomposition pathway of the cellulose (B213188). Instead of pyrolyzing into flammable volatile gases, the cellulose undergoes dehydration and cross-linking, resulting in the formation of a stable, insulating layer of char. bohrium.comethernet.edu.et This char layer serves multiple protective functions: it acts as a physical barrier, slowing heat transfer to the unburned fabric, and it reduces the amount of flammable material released into the gas phase. nih.gov

In addition to the condensed-phase activity, some phosphorus-based flame retardants can also exert influence in the gas phase. mdpi.com During pyrolysis, volatile phosphorus-containing species can be released. These species can scavenge free radicals (such as H• and OH•) that are essential for the propagation of the combustion chain reaction in the flame, thereby inhibiting the flame chemically. nih.gov The combined effect of enhanced charring in the condensed phase and flame inhibition in the gas phase provides a highly effective fire-retardant system. bohrium.com

Durability of Flame Retardant Finishes to Washing Cycles

A critical attribute of flame-retardant finishes derived from tetrakis(hydroxymethyl)phosphonium salts is their durability to repeated laundering. google.comresearchgate.net Because the flame-retardant polymer is cross-linked and physically entrapped within the fiber matrix, it is not easily removed by washing. mdpi.com Studies have demonstrated that textiles treated with these finishes exhibit excellent flame resistance even after numerous washing cycles. researchgate.net

Table 1: Effect of Washing on Flame Retardant Performance

Fabric SampleNumber of Wash CyclesArc Thermal Performance Value (ATPV) (cal/cm²)Incident Energy Limit Value (ELIM) (cal/cm²)
THPC Treated Cotton Fabric (350 GSM)51413
THPC Treated Cotton Fabric (350 GSM)501916

Crease Resistance Mechanisms in Textiles

In addition to flame retardancy, tetrakis(hydroxymethyl)phosphonium salts are used to produce crease-resistant finishes on cotton and other cellulosic fabrics. nih.govhombochem.com The mechanism for imparting crease resistance is fundamentally linked to the same chemical process used for flame retardancy: the formation of a cross-linked polymer within the fabric structure.

Chemical Cross-linking in Fabric Structures

Creasing in cellulosic fabrics occurs when the long cellulose polymer chains, which are held together by hydrogen bonds, slide past one another under stress and reform bonds in their new, wrinkled positions. The application of this compound, followed by a curing process with an amine-containing compound, creates a rigid, three-dimensional polymer network inside the amorphous regions of the cotton fibers. nih.govwikipedia.org

This internal polymer acts as a scaffold, forming covalent cross-links between the cellulose chains. stanford.edu These cross-links effectively "lock" the cellulose polymers in place, preventing them from slipping and thereby significantly improving the fabric's ability to recover from deformation. sapub.org When the fabric is creased, the resilient cross-linked network stores the mechanical energy and uses it to return the fibers to their original positions once the stress is removed, resulting in a smooth, wrinkle-resistant surface. The same durable, cross-linked resin that provides flame retardancy also confers this improved dimensional stability. nih.gov

Nanomaterial Synthesis and Stabilization

Beyond textile finishing, tetrakis(hydroxymethyl)phosphonium compounds, particularly the chloride salt (THPC), have found a significant role in materials science as effective agents for the synthesis of ultra-small noble metal nanoparticles. rsc.orgresearchgate.net This method is valued for its ability to produce highly stable colloidal suspensions of nanoparticles with narrow size distributions, typically below 4 nm in diameter. rsc.orgresearchgate.net

In this application, the phosphonium (B103445) compound serves a dual purpose: it acts as both a reducing agent and a stabilizing agent. nih.govuh.edu In the synthesis process, the compound reduces metal precursor salts (e.g., salts of gold, platinum, or palladium) to their zero-valent metallic state, which then nucleate and grow into nanoparticles. nih.gov Detailed studies have suggested that the actual reducing agents are methanol (B129727) and hydrogen, formed during the reaction, while the phosphonium compound is oxidized to tris(hydroxymethyl)phosphine (B1196123) oxide (THPO). nih.gov This resulting THPO then acts as the stabilizing agent, adsorbing onto the surface of the newly formed nanoparticles. nih.gov This surface layer of THPO prevents the nanoparticles from agglomerating, ensuring their long-term stability in the colloidal suspension. researchgate.netnih.gov

THPA as a Reductant in Metal Nanoparticle Synthesis

The tetrakis(hydroxymethyl)phosphonium cation is a highly effective agent for the single-step synthesis of a wide array of noble metal nanoparticles at room temperature. rsc.org Its utility has been demonstrated in the production of nanoparticles from gold, silver, platinum, palladium, and ruthenium, as well as bi- and tri-metallic nanoalloys. researchgate.netresearchgate.net This method is valued for its ability to produce ultra-small nanoparticles, typically with mean diameters below 4 nanometers, that exhibit narrow size distributions and exceptional long-term stability in aqueous solutions. rsc.orgnih.gov

The compound serves a dual function, acting as both the reducing agent and a stabilizing ligand. rsc.orgresearchgate.net The reduction process involves the chemical conversion of metal salt precursors into metallic nanostructures. researchgate.netresearchgate.net Detailed mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that while the phosphonium salt is the starting material, the actual reduction may be carried out by methanol and hydrogen, which are formed during the reaction. nih.gov This process yields highly uniform and crystalline nanoparticles, a critical factor for applications in catalysis and nanoshell fabrication. researchgate.netresearchgate.netrsc.org

Metal/AlloyTypical Mean DiameterKey FindingReference
Gold (Au)< 5 nmTHP salt acts as both reductant and stabilizer. researchgate.net
Silver (Ag)≤ 4 nmUsed to create seeds for nanoshell growth. researchgate.netrsc.org
Platinum (Pt)< 4 nmForms highly stable colloidal suspensions. rsc.orgnih.gov
Palladium (Pd)≤ 4 nmEnables rapid synthesis of uniform nanoshells. researchgate.netrsc.org
Pt-containing Nanoalloys< 4 nmSingle-step synthesis at room temperature is possible. rsc.org

Stabilization Mechanisms of Nanoparticle Dispersions

The stability of nanoparticle dispersions is crucial for their practical application, preventing agglomeration and preserving their unique properties. nih.gov In syntheses involving tetrakis(hydroxymethyl)phosphonium salts, the compound itself or its derivatives provide this essential stabilization. researchgate.net

Research has identified tris(hydroxymethyl)phosphine oxide (THPO) as the key stabilizing agent. nih.gov THPO is formed from the initial phosphonium salt during the reaction. nih.gov This molecule adsorbs onto the surface of the newly formed metal nanoparticles, creating a protective layer. nih.gov This layer prevents the nanoparticles from coalescing, ensuring a stable colloidal suspension. nih.gov The mechanism can be considered a form of electrostatic stabilization or stabilization via ligand attachment, which hinders particle aggregation. nih.gov The differing stability observed between gold and platinum nanoparticles, for instance, is attributed to the different catalytic activities of the metals and their interaction with the THPO stabilizing agent. nih.gov

Interactions with Biopolymers and Material Protection

Tetrakis(hydroxymethyl)phosphonium compounds exhibit significant reactivity with biopolymers, particularly proteins, which has been leveraged for material protection and fabrication. nih.govnih.gov This interaction is primarily based on the compound's ability to react with amine groups present in the amino acid building blocks of proteins. nih.gov

This amine-reactivity allows the phosphonium salt to function as an effective covalent cross-linking agent for protein-based materials. nih.govnih.gov It can react with both primary and secondary amines, forming stable, covalent bonds that are not susceptible to hydrolytic degradation. nih.gov This cross-linking capability has been used to create robust, three-dimensional hydrogel networks from proteins like elastin, which can be used for applications such as cell encapsulation. nih.govnih.gov Furthermore, the sulfate (B86663) form (THPS) is used in combination with biopolymers as a strategy to control microbiologically influenced corrosion. researchgate.net Certain biopolymers can help form a protective coating on metal surfaces, a process that can be complemented by the properties of the phosphonium salt. researchgate.net

Mechanisms of Formation of Adherent Films on Substrates

The ability of tetrakis(hydroxymethyl)phosphonium salts to cross-link biopolymers is fundamental to the formation of adherent films on various substrates. nih.gov When a protein-based solution is treated with a compound like THPC, a hydrogel network is formed. nih.gov This process of gelation results in a continuous, cross-linked film.

The mechanism relies on the covalent bonds formed between the phosphonium-derived cross-linker and the functional groups (specifically amines) on the polymer chains. nih.gov This reaction creates a stable, three-dimensional network that constitutes the hydrogel film. nih.gov The density of these crosslinks can be controlled, which allows for the tuning of the film's mechanical properties, such as stiffness and gelation time. nih.gov In the context of corrosion prevention, the film-forming capabilities of biopolymers, combined with the biocidal action of THPS against biofilm-forming microbes, can result in an adherent protective layer that passivates the metal surface. researchgate.net

Chemical Principles of Corrosion Inhibition in Dynamic Systems

In dynamic industrial water systems, such as cooling towers and pipelines, microbial growth can lead to microbiologically influenced corrosion (MIC). researchgate.netnih.gov Tetrakis(hydroxymethyl)phosphonium salts, particularly THPS, are employed as environmentally friendly biocides to mitigate this issue. researchgate.netirobiocide.com

The primary chemical principle of corrosion inhibition is the compound's potent biocidal activity. researchgate.net It effectively controls the growth of microorganisms, including sulfate-reducing bacteria (SRB) and other biofilm-forming bacteria, which are major contributors to MIC. researchgate.net By preventing the formation of biofilms, the phosphonium salt denies the microbes the ability to create localized corrosive environments on metal surfaces. nih.gov THPS shows good compatibility with other common corrosion and scale inhibitors, making it suitable for complex water treatment formulations. irobiocide.comresearchgate.net However, research indicates that the concentration is critical; sub-minimum inhibitory concentrations of THPS have been shown to potentially enhance biofilm formation by certain bacteria like Pseudomonas aeruginosa, leading to an increased corrosion rate. nih.gov This underscores the importance of precise application for effective material protection. nih.gov

System/OrganismRole of THP SaltObserved EffectReference
Carbon Steel / P. aeruginosaBiocide (at sub-MIC)Increased biofilm thickness and corrosion rate. nih.gov
Industrial Water SystemsBiocideControls microbial growth, mitigating MIC. researchgate.net
X80 Pipeline Steel / D. ferrophilus (SRB)BiocideMitigated microbial degradation of mechanical properties. researchgate.net
Circulating Cooling WaterBiocideBroad-spectrum, high-efficiency killing of microbes. irobiocide.com

Development of THPA-based Shape Memory Materials

Shape memory materials are smart materials that can be deformed and later return to their original, "memorized" shape upon the application of an external stimulus, such as heat. researchgate.net The shape memory effect in polymers (SMPs) relies on a specific molecular architecture consisting of two key components: covalent cross-links that determine the permanent shape and switchable segments that allow for the temporary fixing of a deformed shape. researchgate.netmdpi.com

While direct research on THPA-based shape memory materials is not prominent, the known chemistry of tetrakis(hydroxymethyl)phosphonium salts makes them a potential candidate for creating the necessary polymer network structure. The demonstrated ability of these compounds to act as covalent cross-linkers for polymers containing functional groups like amines is a fundamental prerequisite for fabricating a shape memory polymer. nih.govnih.gov By reacting with polymer chains, a THP-based cross-linker could form the stable, permanent network that stores the material's "memory." nih.govrsc.org This network would provide the fixed points necessary for the material to recover its original form after the switching segments are triggered. researchgate.net Therefore, the cross-linking function of THPA could theoretically be harnessed to synthesize novel shape memory polymer systems.

Industrial Chemical Processes and Applications of Tetrakis Hydroxymethyl Phosphonium Acetate

Chemical Principles in Industrial Water Treatment Systems

Tetrakis(hydroxymethyl)phosphonium (B1206150) acetate (B1210297), as part of the broader family of tetrakis(hydroxymethyl)phosphonium (THP) salts, plays a significant role in industrial water treatment. The acetate salt shares the core reactive cation, P(CH₂OH)₄⁺, with the more extensively studied sulfate (B86663) (THPS) and chloride (THPC) salts. Its application in water treatment is primarily due to its potent biocidal properties, which are effective in controlling the growth of microorganisms that lead to slime formation, bio-fouling, and microbiologically influenced corrosion (MIC). wikipedia.orgirobiocide.com

THP salts are recognized as environmentally friendly biocides because they can degrade into non-toxic compounds after use. irowater.com They are effective against a broad spectrum of microorganisms, including bacteria, algae, and fungi, which are common culprits in industrial water systems such as cooling towers, heat transfer systems, and process water. irobiocide.com The efficacy of THP salts is notable against sulfate-reducing bacteria (SRB), which are notorious for producing corrosive hydrogen sulfide (B99878).

Mechanisms of Slime Control and Anti-fouling

The primary mechanism by which Tetrakis(hydroxymethyl)phosphonium acetate controls slime and prevents fouling is through its action as a biocide. Slime in industrial water systems is a manifestation of a biofilm, which is a complex community of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS). This biofilm adheres to surfaces, causing a range of operational problems.

The biocidal activity of the tetrakis(hydroxymethyl)phosphonium cation is central to its anti-fouling capabilities. While the precise mode of action is complex, it is understood to involve the disruption of essential cellular processes in microorganisms. This leads to the inhibition of growth and, ultimately, cell death. By eliminating the microorganisms responsible for creating the biofilm, THP salts effectively prevent the formation of slime layers on equipment surfaces. smc-global.com

Furthermore, the effectiveness of THP salts is observed across a range of pH levels, making them versatile for different industrial water conditions. sinobiochemistry.com Their ability to function in both acidic and alkaline environments ensures consistent performance in various water treatment scenarios. sinobiochemistry.com The compound's high water solubility also facilitates its even distribution throughout the water system, ensuring comprehensive treatment against microbial growth. nbinno.com

Interaction with Biofilms in Water Systems

Biofilms present a significant challenge in industrial water systems as they can reduce heat transfer efficiency, promote corrosion, and clog pipelines. irobiocide.com this compound and its related salts are effective not only in preventing the formation of new biofilms but also in eradicating established ones. nih.gov

The interaction of THP salts with biofilms involves penetration of the EPS matrix to reach the microbial cells within. The cationic nature of the phosphonium (B103445) compound may facilitate its interaction with the negatively charged components of the biofilm matrix and bacterial cell surfaces. irowater.com Once within the biofilm, its biocidal action disrupts the microbial community, leading to the breakdown and dispersal of the biofilm.

Research has shown that THP salts can be used in combination with other chemicals, such as D-tyrosine, to create a synergistic effect that enhances their ability to mitigate SRB biofilms. nih.gov This suggests that while THP salts are potent on their own, their performance can be further optimized through strategic chemical formulations. The table below summarizes the effectiveness of THPS against various microorganisms found in industrial water systems.

Microorganism TypeEffectiveness of THPSSupporting Evidence
Sulfate-Reducing Bacteria (SRB)Highly EffectiveStrong killing effect, used to control SRB-related corrosion and souring. nih.gov
Heterotrophic BacteriaEffectiveBactericidal rate of over 97% at a concentration of 10 mg/L. irobiocide.com
Iron BacteriaVery EffectiveBactericidal effect can reach over 99% at a concentration of 5 mg/L. irobiocide.com
FungiModerately EffectiveInactivates fungi at higher concentrations compared to bacteria. irobiocide.com
AlgaeEffectiveUsed for the control of algae in industrial cooling water systems.

Chemical Basis of Iron Control in Industrial Systems

In addition to its biocidal properties, this compound and its sulfate counterpart (THPS) are utilized for iron control in industrial systems, particularly in the oil and gas industry. sinobiochemistry.comsemanticscholar.org The primary issue related to iron is the formation of iron sulfide (FeS) scales, which can cause blockages in pipelines and equipment, leading to production losses. semanticscholar.orgijcsi.pro

THPS has been shown to be an effective dissolver of iron sulfide precipitates. semanticscholar.orgijcsi.pro Its performance in this application is comparable to, and in some cases better than, traditional treatments like hydrochloric acid, especially when used in combination with additives such as ammonium (B1175870) chloride. semanticscholar.orgijcsi.pro

Prevention of Iron Sulfide Scale Formation

The chemical basis for the prevention of iron sulfide scale formation by THP salts lies in their ability to dissolve existing iron sulfide and chelate iron ions. During the dissolution process, it is believed that the iron is chelated by a nitrogen-phosphorus ligand, forming a colored complex. mdpi.com This complexation keeps the iron in solution, preventing it from precipitating as iron sulfide.

The reaction is influenced by pH, with an optimal range for the complexation reaction being between 4.5 and 5.0. researchgate.net Above a pH of 7, or in the presence of oxidizing agents, THP salts can convert to tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), which is not effective for dissolving iron sulfide or as a biocide. researchgate.net

The dissolution power of THPS can be significantly enhanced by the addition of ammonium chloride. semanticscholar.orgijcsi.pro This synergistic effect is partly attributed to a decrease in pH, which in turn increases the corrosivity (B1173158) of the solution towards mild steel. semanticscholar.org Therefore, while effective, the formulation needs to be carefully managed to balance scale removal with corrosion control. The table below outlines the dissolution behavior of various minerals in a THPS solution.

MineralDissolution Rate in THPS Solution
Iron OxyhydroxidesHighest
CalciteHigh
SideriteModerate
PyrrhotiteModerate
PyriteVery Low (almost insoluble)
MarcasiteVery Low (almost insoluble)
AnhydriteVery Low (almost insoluble)

Data synthesized from laboratory assessments of THPS as a scale dissolver. semanticscholar.org

Chemical Function in Leather Processing

Tetrakis(hydroxymethyl)phosphonium salts, including the acetate form, have found a significant application in the leather industry as a tanning agent. semanticscholar.orgconnectchemicals.com This is part of a broader trend to move away from traditional chromium-based tanning methods due to environmental concerns associated with chromium. nih.govnih.gov THP-based tanning is considered an environmentally friendly alternative that can produce high-quality, chrome-free leather. nih.govresearchgate.net

The use of THP salts in tanning results in leather with desirable properties, such as a light color, which makes it suitable for producing pastel shades. connectchemicals.com The resulting leather, often referred to as "wet white," exhibits good softness, lightfastness, and a natural feel. connectchemicals.com

Role as a Tanning Agent and its Chemical Interactions

The tanning process fundamentally involves cross-linking the collagen fibers within the animal hide to impart stability, durability, and resistance to microbial degradation. epa.gov Tetrakis(hydroxymethyl)phosphonium salts function as effective tanning agents by reacting with the amino groups of the collagen. researchgate.net This reaction is believed to form both hydrogen and covalent bonds, which are responsible for the increased thermal stability of the collagen. researchgate.net

The shrinkage temperature is a key indicator of the effectiveness of the tanning process. Leathers tanned with THP-based systems can achieve shrinkage temperatures of 80°C or higher. justia.com The table below summarizes the key chemical interactions and outcomes of using THP salts in leather tanning.

FeatureDescription
Tanning Agent Tetrakis(hydroxymethyl)phosphonium salts (including acetate).
Reactant in Hide Amino groups of collagen fibers. researchgate.net
Chemical Interaction Formation of hydrogen and covalent bonds, leading to cross-linking of collagen. researchgate.net
Resulting Leather Type "Wet white" leather, chrome-free. connectchemicals.com
Key Properties Light color, high softness, good lightfastness, and a natural feel. connectchemicals.com
Shrinkage Temperature Can exceed 80°C. justia.com

Process Chemistry and Optimization in Industrial Settings

Continuous Process Adaptability

The synthesis of tetrakis(hydroxymethyl)phosphonium salts is adaptable to continuous industrial processes, which offer advantages in terms of throughput, consistency, and safety over batch processing. In a continuous setup, reactants are continuously fed into a reactor system, and the product is continuously withdrawn. This approach is particularly beneficial for managing the exothermic nature of the phosphine-formaldehyde reaction and for handling the hazardous phosphine (B1218219) gas in a contained and controlled manner.

A continuous process for THP salt production might involve a packed-bed or bubble column reactor where phosphine gas is bubbled through an aqueous solution of formaldehyde (B43269) and the corresponding acid. google.com This setup maximizes the interfacial area between the gas and liquid phases, enhancing the reaction rate. Key variables for a continuous process include the space velocity of the phosphine gas, the flow rates of the liquid reactants, and the temperature profile within the reactor. nih.gov For example, in the synthesis of THPC from industrial off-gas, a space velocity of 150 h⁻¹ was found to be optimal. nih.gov The adaptability to continuous processing allows for large-scale, efficient production to meet industrial demand for THP compounds. researchgate.net

Factors Influencing Industrial-Scale Synthesis and Application

Several factors influence the industrial-scale synthesis and application of this compound, particularly in comparison to its more common chloride and sulfate counterparts.

Synthesis Factors:

Raw Material Sourcing and Purity: The availability and purity of phosphine, formaldehyde, and acetic acid are primary considerations. Industrial processes often utilize phosphine generated as a byproduct from other chemical manufacturing, such as sodium hypophosphite production, which can be a cost-effective and environmentally beneficial approach. google.com

Reaction Conditions: As detailed in the optimization section, precise control over temperature, pressure, reactant ratios, and catalysts is crucial for achieving high yields and purity on an industrial scale. nih.govresearchgate.net

Process Safety: Due to the high toxicity and flammability of phosphine gas, robust safety protocols and specialized equipment are required for its handling and reaction, significantly influencing plant design and operational costs.

Waste Stream Management: The production process can generate wastewater containing residual reactants and byproducts. Effective treatment of this effluent is necessary for environmental compliance. researchgate.netmdpi.com

Application and Market Factors:

Performance in Key Applications: The primary industrial application for THP salts is in flame-retardant finishes for textiles, particularly cotton and cellulosic fabrics. nih.gov They are also used as biocides in industrial water systems and oil fields, and as tanning agents in the leather industry. connectchemicals.com

Commercial Viability: While this compound/phosphate (B84403) (THPA/P) has been available, it has never become a major commercial product. nih.gov The market is dominated by THPS, which has largely replaced THPC in commercial use. nih.gov This suggests that the performance characteristics or cost-effectiveness of the chloride and sulfate salts are superior for the primary applications.

Product Stability: The stability of the final product under storage and application conditions is critical. The choice of the counter-ion (acetate vs. sulfate or chloride) can influence the salt's properties, such as its pH in solution and its compatibility with other chemicals in a formulation. researchgate.net

The following table summarizes key parameters optimized in the synthesis of related THP salts, which are indicative of the conditions that would be considered for this compound.

ParameterOptimized Value/ConditionRationale
Reaction Temperature 60 - 70 °CBalances reaction rate with the prevention of unwanted side reactions or product degradation. nih.govresearchgate.net
Catalyst Copper Chloride (CuCl₂)Significantly accelerates the rate of synthesis, improving process efficiency. nih.gov
Reactant Molar Ratio Excess FormaldehydeEnsures complete consumption of the highly toxic phosphine gas. nih.gov
pH of Medium Acidic (e.g., pH ~5)Enhances the stability of the final tetrakis(hydroxymethyl)phosphonium salt product in aqueous solution. researchgate.net
Process Type Continuous Flow (e.g., Bubble Column)Allows for better control of reaction heat, improves safety in handling phosphine, and ensures consistent product quality for large-scale production. google.com

Q & A

Q. What are the established synthetic protocols for THPA, and how do reaction conditions influence yield and purity?

THPA is synthesized via the reaction of tetrakis(hydroxymethyl)phosphonium salts with acetic acid under controlled pH and temperature. Key steps include:

  • Precondensation : Reacting tetrakis(hydroxymethyl)phosphonium chloride (THPC) with urea or formaldehyde to form intermediates before acetate substitution .
  • pH Control : Maintaining a mildly acidic environment (pH 4–6) to prevent decomposition of the phosphonium core .
  • Purification : Using solvent extraction or recrystallization to isolate THPA from byproducts. Yield optimization requires monitoring reaction time (typically 4–6 hours) and stoichiometric ratios of acetic acid to THPC .

Q. Which analytical techniques are most effective for characterizing THPA’s structural and functional properties?

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphonium core integrity, while 1^{1}H/13^{13}C NMR identifies hydroxymethyl and acetate substituents .
  • FTIR : Detects hydroxyl (3200–3600 cm1^{-1}) and acetate carbonyl (1700–1750 cm1^{-1}) groups .
  • Elemental Analysis : Validates molecular formula (e.g., C10_{10}H24_{24}O12_{12}P2_2) and purity (>95%) .

Q. What safety protocols are critical when handling THPA in laboratory settings?

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and goggles due to skin/eye irritation risks .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of volatile byproducts (e.g., formaldehyde) .

Advanced Research Questions

Q. How does THPA function as an antioxidant in polymer-based systems, and how can its efficacy be quantitatively assessed?

THPA scavenges free radicals via its hydroxymethyl groups, inhibiting oxidative degradation. Methodological approaches include:

  • Oxygen Scavenging Assays : Measure dissolved oxygen depletion in polymer gels using Clark-type electrodes .
  • Accelerated Aging Studies : Expose THPA-doped polymers to UV/heat and track mechanical property changes (e.g., tensile strength) .
  • Optimal Concentration : Titrate THPA (0.1–1.0% w/w) to balance antioxidant activity with material compatibility .

Q. How can researchers resolve contradictions in mutagenicity data for THPA and related phosphonium compounds?

Conflicting results (e.g., Ames test negatives vs. mammalian cell positives) require:

  • Multi-Assay Validation : Combine in vitro (Ames test, micronucleus assay) and in vivo (rodent models) studies .
  • Metabolite Analysis : Identify reactive intermediates (e.g., formaldehyde) using LC-MS to assess genotoxic potential .
  • Dose-Response Curves : Establish thresholds for mutagenic effects under physiologically relevant conditions .

Q. What role does THPA play in synthesizing functional nanomaterials, and how can its reducing properties be optimized?

THPA reduces metal ions (e.g., Au3+^{3+}, Pt4+^{4+}) to form nanoparticles (NPs) with controlled size and morphology:

  • Kinetic Control : Adjust pH (8–10) and THPA/metal molar ratios (2:1 to 5:1) to tune NP size (5–50 nm) .
  • Stabilization : Use THPA’s hydroxyl groups to cap NPs, preventing aggregation .
  • Applications : Catalytic activity of THPA-synthesized NPs can be tested in reactions like 4-nitrophenol reduction .

Q. Can THPA be integrated into optical sensors for detecting volatile organic compounds (VOCs)?

Functionalize THPA with porphyrin derivatives to create thin-film sensors:

  • Film Fabrication : Spin-coat THPA-porphyrin composites onto glass substrates .
  • Sensitivity Testing : Expose films to VOCs (e.g., H2_2S) and monitor wavelength shifts via UV-Vis spectroscopy .
  • Selectivity : Compare responses to structurally similar analytes (e.g., ethanediamine vs. ammonia) .

Q. What synergistic agents enhance THPA’s performance in biocidal or catalytic applications?

  • Urea Precondensates : Combine THPA with urea to improve thermal stability and sustained release in antimicrobial coatings .
  • Metal Coordination : Pair THPA with transition metals (e.g., Fe3+^{3+}) for Fenton-like degradation of organic pollutants .
  • Polymer Matrices : Embed THPA in chitosan or polyacrylamide to enhance bioavailability and reduce leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.